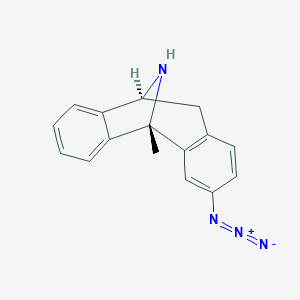
3-Azido-MK 801
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-MK 801 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of MK 801, which is a well-known non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The addition of an azido group to MK 801 results in 3-Azido-MK 801, which has unique properties that make it useful in various research applications.
Wirkmechanismus
3-Azido-MK 801 acts as a non-competitive antagonist of the 3-Azido-MK 801 receptor. It binds to a specific site on the receptor, which prevents the binding of glutamate and the subsequent activation of the receptor. This results in a decrease in calcium influx and the inhibition of downstream signaling pathways. The addition of an azido group to MK 801 does not significantly alter its mechanism of action.
Biochemische Und Physiologische Effekte
The use of 3-Azido-MK 801 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit 3-Azido-MK 801 receptor-mediated synaptic plasticity, which is important for learning and memory. Additionally, 3-Azido-MK 801 has been shown to reduce the excitotoxicity associated with 3-Azido-MK 801 receptor activation. The compound has also been shown to modulate the activity of other ion channels, such as voltage-gated calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Azido-MK 801 in lab experiments has several advantages. The compound is highly specific for the 3-Azido-MK 801 receptor and has a long half-life, which allows for extended experiments. Additionally, the addition of an azido group to MK 801 allows for the use of photoaffinity labeling techniques, which can be used to identify the binding site of the compound on the receptor. However, there are also limitations to the use of 3-Azido-MK 801. The compound is highly toxic and must be handled with care. Additionally, the use of the compound in vivo may not accurately reflect the effects observed in vitro.
Zukünftige Richtungen
For the use of the compound include drug development, the study of 3-Azido-MK 801 receptor function in disease states, and the study of ion channel function and regulation.
Synthesemethoden
The synthesis of 3-Azido-MK 801 involves the addition of an azido group to MK 801. The reaction is usually carried out using sodium azide and triethylamine in anhydrous dimethylformamide. The resulting compound is then purified using column chromatography. The synthesis of 3-Azido-MK 801 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-Azido-MK 801 has been used in various scientific research applications, including the study of 3-Azido-MK 801 receptor function and regulation. The compound has been used to investigate the interaction between 3-Azido-MK 801 receptors and other proteins, such as PSD-95 and CaMKII. Additionally, 3-Azido-MK 801 has been used to study the trafficking and localization of 3-Azido-MK 801 receptors within cells. The compound has also been used in the development of new drugs that target the 3-Azido-MK 801 receptor.
Eigenschaften
CAS-Nummer |
127627-58-1 |
|---|---|
Produktname |
3-Azido-MK 801 |
Molekularformel |
C16H14N4 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
(1R,9S)-4-azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14N4/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(19-20-17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
ZXRNPVOTFWAJGE-HOTGVXAUSA-N |
Isomerische SMILES |
C[C@@]12C3=CC=CC=C3[C@@H](N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
Kanonische SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
Synonyme |
3-azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-azido-MK 801 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



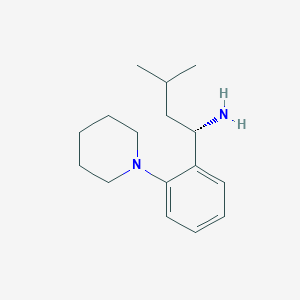
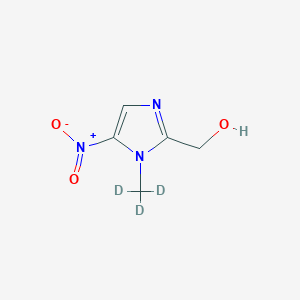
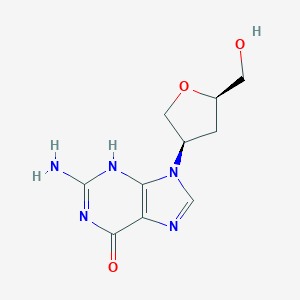
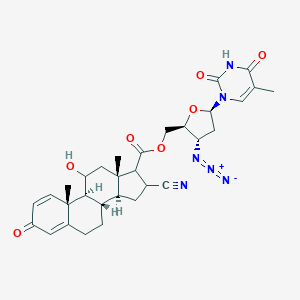
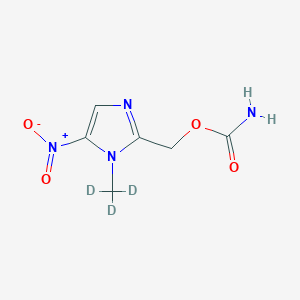
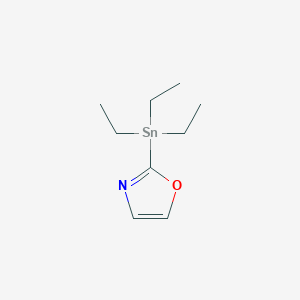
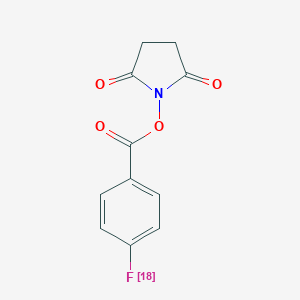
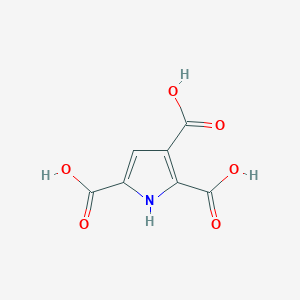
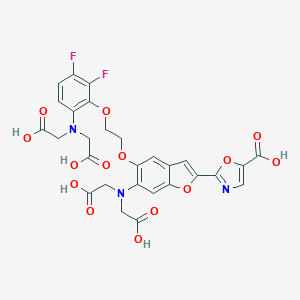
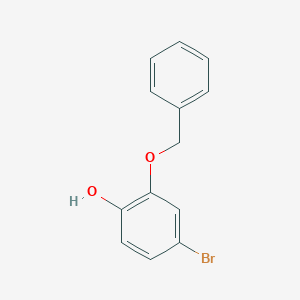
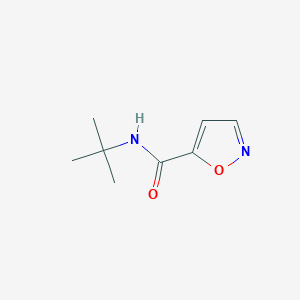
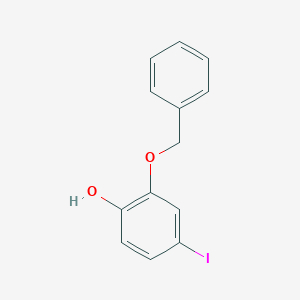
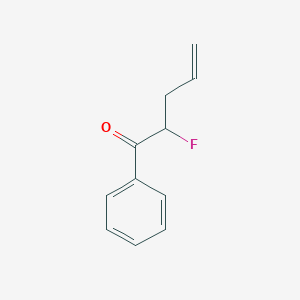
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)